BGT-226 maleate
Overview
Description
NVP-BGT226 is a novel dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin. This compound has shown potent growth-inhibitory activity against various cancer cell lines, including head and neck cancer cells . It has entered Phase I/II clinical trials and is being investigated for its potential as a therapeutic agent in cancer treatment .
Scientific Research Applications
NVP-BGT226 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers, including head and neck cancer and pancreatic cancer
Industry: Potential applications in the development of new cancer therapies and drug formulations.
Mechanism of Action
Target of Action
NVP-BGT226, also known as BGT226 maleate or BGT-226 maleate or BGT226, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The compound primarily targets PI3Kα, PI3Kβ, and PI3Kγ with IC50 values of 4 nM, 63 nM, and 38 nM respectively . These targets play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
NVP-BGT226 interacts with its targets (PI3K and mTOR) by binding to their active sites, thereby inhibiting their activity. This inhibition leads to a profound and global suppression of the AKT signaling pathways, which translates into potent antiproliferative effects . The compound’s action results in a concentration- and time-dependent suppression of the AKT/mTOR signal cascade .
Biochemical Pathways
The primary biochemical pathway affected by NVP-BGT226 is the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway frequently accounts for tumorigenesis in various cancers . By inhibiting PI3K and mTOR, NVP-BGT226 disrupts this pathway, leading to a decrease in cancer cell proliferation and survival .
Pharmacokinetics
The absorption of NVP-BGT226 is rapid, and systemic exposure increases in a dose-dependent manner . .
Result of Action
The molecular and cellular effects of NVP-BGT226’s action include potent growth-inhibitory activity against various cancer cell lines . The compound induces a G0/G1 cell cycle arrest, leading to a decrease in cell proliferation . Additionally, NVP-BGT226 has been shown to induce autophagy, a cellular process involved in the degradation and recycling of cellular components .
Action Environment
The efficacy and stability of NVP-BGT226 can be influenced by various environmental factors. It’s worth noting that the compound has entered Phase I/II clinical trials, indicating its potential for use in a variety of physiological environments .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
NVP-BGT226 is a PI3K/mTOR dual inhibitor, with IC50s of 4 nM, 63 nM, and 38 nM for PI3Kα, PI3Kβ, and PI3Kγ respectively . It displays potent growth-inhibitory activity against human head and neck cancer cells . The activation of the AKT/mTOR signal cascade is suppressed by NVP-BGT226 in a concentration- and time-dependent manner .
Cellular Effects
NVP-BGT226 has shown to decrease cell viability within 24–72 h after exposure to about 50% compared to untreated control cells in a concentration-dependent manner . It induces predominantly G0/G1 cell cycle arrest . NVP-BGT226 has potent proapoptotic effects in vitro as well as in ex vivo native blasts .
Molecular Mechanism
NVP-BGT226 acts by suppressing the activation of the AKT/mTOR signal cascade in a concentration- and time-dependent manner . It induces G0/G1 arrest and acts, at least, partially via downregulation of Survivin .
Temporal Effects in Laboratory Settings
The effects of NVP-BGT226 change over time in laboratory settings. It has been observed that the activation of the AKT/mTOR signal cascade is suppressed by NVP-BGT226 in a concentration- and time-dependent manner .
Dosage Effects in Animal Models
In a xenografted animal model, NVP-BGT226 significantly delayed tumor growth in a dose-dependent manner, along with suppressed cytoplasmic expression of p-p70 S6 kinase and the presence of autophagosome formation .
Metabolic Pathways
NVP-BGT226 is involved in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is one of the most commonly activated signaling pathways in various cancers .
Preparation Methods
The synthetic routes and reaction conditions for NVP-BGT226 are not extensively detailed in the available literature. it is known that the compound is prepared through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
NVP-BGT226 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: NVP-BGT226 can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
NVP-BGT226 is unique in its dual inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin. Similar compounds include:
Torin2: A potent inhibitor of mammalian target of rapamycin with structural similarities to NVP-BGT226.
Dactolisib: A dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, similar in function to NVP-BGT226.
NVP-BGT226 stands out due to its specific molecular targets and the pathways it affects, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXMAKUNSXIEKN-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29F3N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245537-68-1 | |
Record name | BGT-226 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245537681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BGT-226 MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG62LG876 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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